molecular formula C14H9ClN2O2S B3857161 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide

3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide

Cat. No. B3857161
M. Wt: 304.8 g/mol
InChI Key: HHZUKZZSKIPRFD-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide is a chemical compound used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in insulin signaling and glucose homeostasis.

Mechanism of Action

3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide is a potent inhibitor of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). By inhibiting 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide, 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide enhances insulin signaling, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to modulate other signaling pathways involved in metabolism and inflammation. It has been demonstrated to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, and to inhibit nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide is its potency and selectivity for 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide inhibition. This makes it a useful tool for studying the role of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide in insulin signaling and glucose homeostasis. However, its high potency may also lead to off-target effects and toxicity at higher doses, which should be taken into consideration when designing experiments.

Future Directions

Future research on 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide could focus on several areas, including:
1. Development of more potent and selective 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide inhibitors based on the structure of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide.
2. Investigation of the effects of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide on other metabolic and inflammatory pathways, and its potential therapeutic applications in related diseases.
3. Examination of the pharmacokinetics and toxicity of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide in vivo, and its potential for clinical development.
4. Exploration of the molecular mechanisms underlying the effects of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide on insulin signaling and glucose metabolism, and its potential for identifying novel targets for drug development.
Conclusion:
3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide is a potent and selective inhibitor of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide with potential therapeutic applications in type 2 diabetes and obesity. Its mechanism of action involves enhancing insulin signaling and modulating other metabolic and inflammatory pathways. Future research on this compound could lead to the development of novel therapies for these diseases.

Scientific Research Applications

3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of insulin resistance. Additionally, it has been demonstrated to reduce body weight and adiposity in obese mice.

properties

IUPAC Name

3-chloro-N-[(E)-furan-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2S/c15-12-10-5-1-2-6-11(10)20-13(12)14(18)17-16-8-9-4-3-7-19-9/h1-8H,(H,17,18)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZUKZZSKIPRFD-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide

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